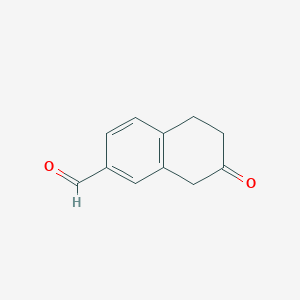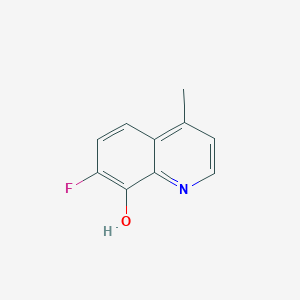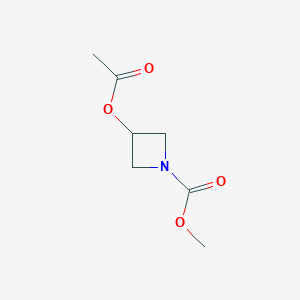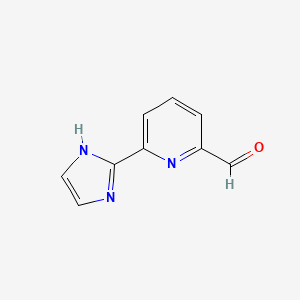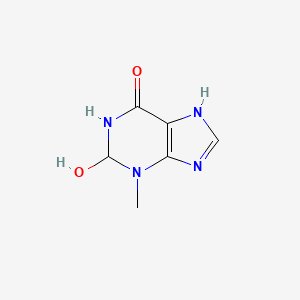
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dicyano-1,3-oxazole with methylamine, followed by hydrolysis and cyclization to form the desired purine derivative. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dioxo derivatives, while reduction can produce 2,3-dihydro derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of purine derivatives.
科学的研究の応用
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleotides.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique structure can impart specific biological activities.
作用機序
The mechanism of action of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting the synthesis and degradation of nucleotides. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Uniqueness
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is unique due to its specific substitution pattern and hydroxyl group, which confer distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic information storage, this compound’s unique structure allows for diverse applications in synthetic chemistry and medicinal research.
特性
分子式 |
C6H8N4O2 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2-hydroxy-3-methyl-2,7-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C6H8N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2,6,12H,1H3,(H,7,8)(H,9,11) |
InChIキー |
VWLPWVZZYHNADQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(NC(=O)C2=C1N=CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


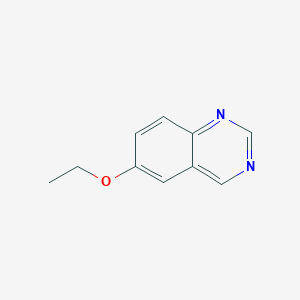

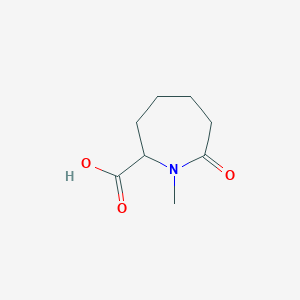


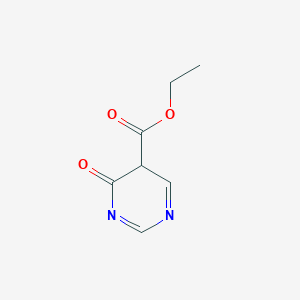


![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
